Density and Molecular Weight vs. Non-Fluorinated Analog
4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine exhibits a predicted density of 1.210±0.06 g/cm³, which is 14.6% higher than the density of the non-fluorinated 4-phenyltetrahydro-2H-pyran-4-amine (1.056±0.06 g/cm³) . The molecular weight increase from 177.24 g/mol (non-fluorinated) to 213.22 g/mol (difluoro target) represents a 20.3% mass gain attributable to the two fluorine substituents . These differences impact solution handling, stoichiometric calculations, and purification behavior in both laboratory-scale synthesis and process chemistry scale-up.
Comparator (4‑phenyl): d=1.056 g/cm³, MW 177.24
Δ +14.6% density, +20.3% MW
| Evidence Dimension | Density (predicted) and molecular weight |
|---|---|
| Target Compound Data | Density: 1.210±0.06 g/cm³; MW: 213.22 g/mol |
| Comparator Or Baseline | 4-Phenyltetrahydro-2H-pyran-4-amine (CAS 14006-31-6): Density: 1.056±0.06 g/cm³; MW: 177.24 g/mol |
| Quantified Difference | Density difference: +0.154 g/cm³ (+14.6%); MW difference: +35.98 g/mol (+20.3%) |
| Conditions | Predicted properties from ChemicalBook database; molecular formula confirmed by multiple supplier COAs including ChemBridge and Amatek Scientific |
Why This Matters
A 14.6% higher density and 20.3% greater molecular weight directly affect molar concentration calculations, solution preparation, and chromatographic retention times—using the non-fluorinated analog without accounting for these differences will lead to systematic quantitative errors in synthesis and assay workflows.
